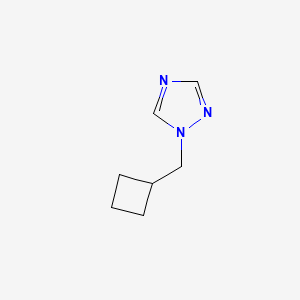
2-Phenyl-4-propanoyl-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4-propionyloxazol-5(4H)-one: is an organic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound features a phenyl group attached to the second carbon and a propionyl group attached to the fourth carbon of the oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-4-propionyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzoyl chloride with glycine to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C)
Solvent: Common solvents include ethanol or methanol
Catalyst: Sodium hydroxide or other strong bases
Industrial Production Methods: Industrial production of 2-Phenyl-4-propionyloxazol-5(4H)-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming oxazole derivatives with additional oxygen functionalities.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions include various substituted oxazoles, hydroxylated derivatives, and reduced oxazole compounds.
Aplicaciones Científicas De Investigación
Chemistry: 2-Phenyl-4-propionyloxazol-5(4H)-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.
Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives are explored for their activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, 2-Phenyl-4-propionyloxazol-5(4H)-one is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-4-propionyloxazol-5(4H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory response modulation.
Comparación Con Compuestos Similares
- 2-Phenyl-4-methyloxazol-5(4H)-one
- 2-Phenyl-4-ethyloxazol-5(4H)-one
- 2-Phenyl-4-butyloxazol-5(4H)-one
Comparison: Compared to its similar compounds, 2-Phenyl-4-propionyloxazol-5(4H)-one is unique due to its specific propionyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications, such as in the synthesis of specific pharmaceuticals where the propionyl group plays a crucial role in the compound’s bioactivity.
Propiedades
Número CAS |
85094-77-5 |
|---|---|
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
2-phenyl-4-propanoyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H11NO3/c1-2-9(14)10-12(15)16-11(13-10)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3 |
Clave InChI |
FLCGQLNXAQAXSM-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1C(=O)OC(=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


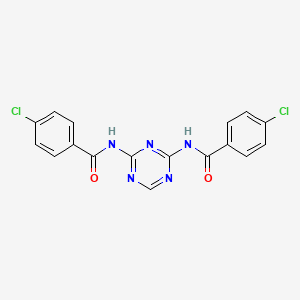
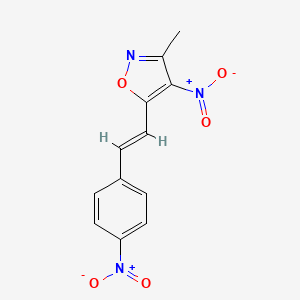
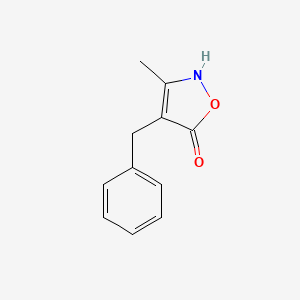
![[(7-Bromo-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B12897853.png)


![6-[6-(Dimethylamino)-5-propanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12897870.png)
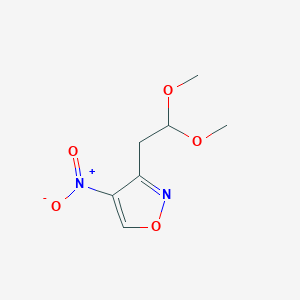
![2-{[(2-Bromoprop-2-en-1-yl)sulfanyl]methyl}furan](/img/structure/B12897878.png)

![{3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12897885.png)
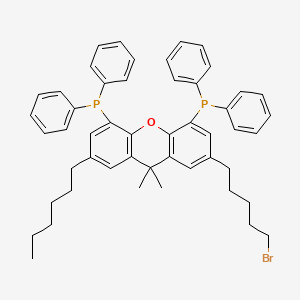
![3-Fluoro-2-[(oxolan-3-yl)oxy]aniline](/img/structure/B12897911.png)
